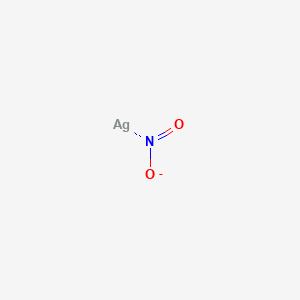

silver;nitrite

Description

Historical Developments in Silver Nitrite (B80452) Chemistry

The history of silver nitrite in chemical research is intrinsically linked to the development of synthetic organic chemistry in the 19th century. The compound's most notable early application was established by the German chemist Victor Meyer in 1872. redalyc.orgwikipedia.org Meyer discovered that silver nitrite could be used to synthesize nitroalkanes from alkyl halides, a process that became known as the Victor Meyer reaction. redalyc.orgfupress.net This reaction involves the nucleophilic substitution of a halide with the nitrite group. The use of silver nitrite preferentially leads to the formation of the C-N bond, yielding a nitroalkane, whereas using a more ionic salt like sodium nitrite often results in the formation of an alkyl nitrite (R-O-N=O) as the major product.

This discovery was a significant advancement, as it provided a reliable method for introducing the nitro group into aliphatic compounds. redalyc.orgorgsyn.org The Victor Meyer reaction became the most convenient method for preparing primary nitroalkanes higher than 1-nitropropane. redalyc.org Beyond mere synthesis, the reaction sequence was extended into a classical chemical test, also developed by Meyer and his group, to distinguish between primary, secondary, and tertiary alcohols. wikipedia.orgaakash.ac.in In this test, an alcohol is converted to its corresponding alkyl iodide, which is then treated with silver nitrite to form a nitroalkane. aakash.ac.inyoutube.com The subsequent reaction of the nitroalkane with nitrous acid produces a distinct color (or lack thereof) depending on the original alcohol's structure, a valuable tool for structural elucidation in the era before modern spectroscopy. fupress.netaakash.ac.in

The preparation of silver nitrite itself has historically been a straightforward precipitation reaction. It is typically produced by reacting silver nitrate (B79036) with an alkali nitrite, such as sodium nitrite, in an aqueous solution. sciencemadness.orgwikipedia.org Due to its lower solubility in water compared to silver nitrate, silver nitrite readily precipitates as a yellow solid, a method that remains a standard procedure. orgsyn.orgwikipedia.org

Contemporary Relevance of Silver Nitrite in Chemical Science

In modern chemical science, silver nitrite continues to be a relevant and valuable reagent, primarily in organic synthesis and the burgeoning field of coordination chemistry. Its classical application in the synthesis of nitro compounds via the Victor Meyer reaction remains a staple, particularly for the preparation of primary nitroalkanes where it often provides better yields compared to other methods. redalyc.orgorgsyn.org The scope of its synthetic utility has expanded, and it is now used in the preparation of various organic molecules, including aniline (B41778) compounds and specific heterocyclic systems like 1,2,3-Benzothiadiazoles through skeletal editing of 2-halobenzothiazoles. sciencemadness.orgwikipedia.org

A significant area of contemporary research involves the use of silver nitrite as a precursor in coordination chemistry. ub.ac.id Researchers have extensively used AgNO₂ to synthesize a variety of silver(I) coordination compounds and coordination polymers by reacting it with different organic ligands. arxiv.orgresearchgate.net These materials exhibit diverse and fascinating structural arrangements, from simple molecular complexes to one-, two-, or even three-dimensional polymers. arxiv.orgresearchgate.net The nitrite ion in these structures can coordinate to the silver center in various modes, influencing the final architecture and properties of the material. The resulting complexes are studied for their unique thermal stability, luminescent properties, and electrical conductivity, positioning them as potential new materials with applications in electronics and materials science. arxiv.orgresearchgate.net

The table below summarizes some key physical and chemical properties of silver nitrite.

| Property | Value |

| Chemical Formula | AgNO₂ |

| Molar Mass | 153.87 g/mol |

| Appearance | Colorless to yellow crystalline powder |

| Melting Point | 140 °C (284 °F; 413 K) (decomposes) |

| Density | 4.453 g/cm³ |

| Solubility in Water | 0.155 g/100 mL (0 °C)0.275 g/100 mL (15 °C)1.363 g/100 mL (60 °C) |

| Solubility in other solvents | Insoluble in ethanol |

| Data sourced from multiple references. wikipedia.orgsciencemadness.orgfishersci.casigmaaldrich.com |

Current Research Trajectories and Future Directions in Silver Nitrite Studies

Current research involving silver nitrite is largely focused on expanding its applications in materials science and specialized organic synthesis. A primary trajectory is the design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs). arxiv.org Scientists are exploring how the choice of organic ligands, combined with the coordinating properties of the silver(I) ion and the nitrite counter-ion, can be used to construct materials with tailored properties. researchgate.net Research is geared towards developing materials with specific electronic, optical, or porous characteristics. For instance, silver(I) complexes with nitrile ligands derived from silver nitrite have been shown to exhibit unusual electrical properties and good antimicrobial activity, suggesting a future direction in the development of functional materials for sensors or antimicrobial coatings. arxiv.orgresearchgate.net

The following table presents examples of coordination compounds synthesized using silver nitrite, highlighting the diversity of ligands and resulting structures.

| Ligand | Stoichiometry (AgNO₂:Ligand) | Resulting Compound Formula (Predicted) | Compound Type |

| Ethylenethiourea (etu) | 1 : 4 | C₁₂H₂₄AgN₉O₂S₄ | Ionic |

| N,N'-diethylthiourea (detu) | 1 : 2 | C₁₅H₃₆AgN₇O₂S₃ | Molecular |

| 2-cyanopyridine (2-cpy) | 1 : 1 | [Ag₂(2-cpy)₂(NO₂)₂] | 1-D Coordination Polymer |

| 4-cyanopyridine (4-cpy) | 1 : 1 | [Ag(4-cpy)(NO₂)] | 3-D Coordination Polymer |

| Data sourced from multiple references. ub.ac.idarxiv.orgresearchgate.netresearchgate.net |

While silver nitrate is the more common precursor for the synthesis of silver nanoparticles, the exploration of other silver salts, including silver nitrite, as silver ion sources remains a potential research avenue. nih.govrsc.org The development of green and efficient synthetic methods for nanomaterials could open new possibilities for silver nitrite. Furthermore, its role as a catalyst is an area ripe for exploration. Although silver nitrate is more commonly used in catalysis, the unique properties of the nitrite ligand could offer different reactivity or selectivity in certain catalytic transformations. elchemy.com Future research will likely continue to build on its foundational role in organic synthesis while increasingly focusing on its application as a building block for advanced functional materials with novel properties.

Properties

Molecular Formula |

AgNO2- |

|---|---|

Molecular Weight |

153.874 g/mol |

IUPAC Name |

silver;nitrite |

InChI |

InChI=1S/Ag.HNO2/c;2-1-3/h;(H,2,3)/p-1 |

InChI Key |

RNJPRUUGAZPSQI-UHFFFAOYSA-M |

Canonical SMILES |

N(=O)[O-].[Ag] |

Origin of Product |

United States |

Synthetic Chemistry of Silver Nitrite

Precipitation-Based Synthesis of Silver Nitrite (B80452)

The most common and well-established method for synthesizing silver nitrite is through a precipitation reaction. This technique leverages the low solubility of silver nitrite in water compared to the reactants. sciencemadness.org

Reaction with Alkali Metal Nitrites

The reaction between silver nitrate (B79036) (AgNO₃) and an alkali metal nitrite, such as sodium nitrite (NaNO₂) or potassium nitrite (KNO₂), is the principal method for producing silver nitrite. sciencemadness.orgprepchem.com When aqueous solutions of these reactants are combined, the less soluble silver nitrite precipitates out of the solution, leaving the more soluble alkali metal nitrate in the aqueous phase. sciencemadness.orgwikipedia.orgyoutube.com

The chemical equation for the reaction using sodium nitrite is as follows: AgNO₃(aq) + NaNO₂(aq) → AgNO₂(s) + NaNO₃(aq) sciencemadness.org

A typical laboratory-scale synthesis involves dissolving silver nitrate in distilled water and adding this solution to a solution of sodium nitrite. orgsyn.org The resulting yellow precipitate of silver nitrite is then collected by filtration. orgsyn.org

Process Optimization for Silver Nitrite Yield and Purity

Several factors can be manipulated to maximize the yield and purity of the synthesized silver nitrite.

Temperature: Performing the precipitation at cooler temperatures can enhance the yield, as silver nitrite is less soluble in cold water. youtube.com It is recommended to cool the mixture to allow for maximum precipitation before filtration. prepchem.com

Light: The reaction and subsequent handling of silver nitrite should be carried out with minimal exposure to light, preferably under a yellow safelight, as silver salts are photosensitive and can decompose. orgsyn.orgsciencemadness.org

Washing: To improve purity, the collected precipitate is typically washed with distilled water to remove residual sodium nitrate and other impurities. prepchem.comorgsyn.org Further washing with an organic solvent like methanol (B129727) can facilitate the drying process. orgsyn.org Ethanol can also be used for washing, as silver nitrate and sodium nitrite are soluble in it, while silver nitrite is insoluble. youtube.com

Reactant Concentration: Using concentrated solutions of the reactants can promote the precipitation of silver nitrite. prepchem.com A slight excess of the alkali metal nitrite solution can also help to ensure the complete precipitation of the more expensive silver nitrate. sciencemadness.org

Following these optimized procedures, yields of approximately 87% to 90% can be achieved. prepchem.comorgsyn.org

Table 1: Reactant and Product Solubilities in Water Data sourced from multiple references. youtube.com

| Compound | Solubility at 0°C (g/100 mL) | Solubility at 15-20°C (g/100 mL) |

|---|---|---|

| Silver Nitrite (AgNO₂) | 0.155 | 0.275 (at 15°C) |

| Silver Nitrate (AgNO₃) | - | High |

| Sodium Nitrite (NaNO₂) | - | High |

Thermolytic Pathways to Silver Nitrite

An alternative, though less common, method for preparing silver nitrite is through the thermal decomposition of silver nitrate. When heated, silver nitrate can decompose to form silver nitrite and oxygen gas. sciencemadness.orgchegg.com

The reaction is represented as: 2AgNO₃(l) → 2AgNO₂(s) + O₂(g)

This decomposition becomes noticeable at around 250°C and the compound fully decomposes at 440°C. wikipedia.orgbyjus.com However, at higher temperatures, silver nitrite itself can further decompose into metallic silver and nitrogen oxides. sciencemadness.org This makes controlling the temperature crucial for isolating silver nitrite via this method.

Emerging Synthetic Methodologies for Silver Nitrite

While precipitation remains the dominant synthetic route, research into novel methods continues, often driven by the broader field of nanoparticle synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has been explored for the rapid synthesis of various nanoparticles, including those of silver. nih.gov This technique can potentially be adapted for the synthesis of silver nitrite, offering advantages in terms of reaction speed and energy efficiency.

Sonochemical Methods: The use of ultrasound waves in electrochemical systems is another area of interest. researchgate.net This approach, which relies on the generation and collapse of microbubbles, could offer a novel route for silver nitrite synthesis.

Green Synthesis Approaches: There is a growing emphasis on developing environmentally friendly synthetic methods. This includes using plant extracts or other biological materials as reducing and capping agents in nanoparticle synthesis. nih.govrsc.org While primarily focused on metallic silver nanoparticles, these green chemistry principles could inspire new, more sustainable routes to silver nitrite.

Nitrate-Free Synthesis: To avoid nitrate-related pollution from traditional methods using silver nitrate, an electrochemical synthesis-chemical reduction (ES-CR) method has been proposed for producing silver nanoparticles from metallic silver in an acetate (B1210297) system. rsc.org This approach bypasses the need for nitrate precursors entirely and could potentially be adapted for the synthesis of silver nitrite.

These emerging methodologies are still largely in the research and development phase concerning the specific synthesis of bulk silver nitrite but represent potential future directions in the field.

Reactivity and Transformational Pathways of Silver Nitrite

Silver Nitrite (B80452) in Organic Synthesis

The reaction of alkyl halides with silver nitrite to form nitroalkanes is known as the Victor Meyer reaction, first reported in 1872. redalyc.orgrushim.ru This method is particularly effective for the synthesis of primary nitroalkanes. wiley-vch.destackexchange.com The reaction is typically conducted by treating an alkyl bromide or iodide with a suspension of silver nitrite in a non-polar solvent like diethyl ether. wiley-vch.denptel.ac.in The use of silver nitrite often favors the formation of the C-N bond, leading to the nitroalkane as the major product, in contrast to the use of sodium or potassium nitrite which can yield significant amounts of the isomeric alkyl nitrite (R-O-N=O) as a byproduct. wiley-vch.destackexchange.comrajdhanicollege.ac.in

The general form of the Victor Meyer reaction is: R-X + AgNO₂ → R-NO₂ + AgX (where R = alkyl group, X = I, Br)

This reaction is considered a convenient method for preparing homologs of primary nitroalkanes higher than 1-nitropropane. redalyc.org

The mechanism of C-N bond formation in the Victor Meyer reaction is influenced by the nature of the silver-nitrite bond and the reaction conditions. The bond between silver and nitrogen in silver nitrite is considered to be significantly covalent. quora.com This covalent character is believed to favor the attack by the nitrogen atom of the nitrite group on the electrophilic carbon of the alkyl halide. rajdhanicollege.ac.inquora.com

The reaction between an alkyl halide and silver nitrite can proceed through a mechanism with SN1-like characteristics. The silver ion (Ag⁺) facilitates the departure of the halide ion (X⁻) by forming a silver halide precipitate (AgX), which is insoluble in the typical reaction solvents. quora.compearson.com This leads to the formation of a carbocation intermediate (R⁺). The ambident nitrite ion can then attack this carbocation. While both oxygen and nitrogen atoms can act as nucleophiles, the nitrogen atom is often the more effective nucleophile in this context, leading to the formation of the more thermodynamically stable nitroalkane. stackexchange.com

However, the reaction is complex and can also exhibit characteristics of an SN2 mechanism, especially with primary alkyl halides, where a direct displacement of the halide by the nitrogen of the nitrite ion occurs. nptel.ac.in The exact mechanism can be influenced by the structure of the alkyl halide, the solvent, and the temperature. nptel.ac.in

The regiochemical outcome of the reaction between an alkyl halide and silver nitrite is a critical aspect, with the primary goal being the selective formation of the nitroalkane over the alkyl nitrite. The use of silver nitrite generally provides better regioselectivity for the nitroalkane compared to alkali metal nitrites like sodium nitrite. wiley-vch.destackexchange.com This is attributed to the covalent nature of the Ag-NO₂ bond, which promotes attack through the nitrogen atom. rajdhanicollege.ac.inquora.com

The choice of substrate and reaction conditions plays a significant role in controlling the regiochemistry. Primary alkyl iodides and bromides tend to give higher yields of nitroalkanes. orgsyn.orgsciencemadness.org For instance, the reaction of primary straight-chain bromides and iodides with silver nitrite can yield 73-83% of the corresponding nitroparaffins. orgsyn.org In contrast, secondary halides give significantly lower yields of nitroparaffins (around 15%), and tertiary halides yield even less (0-5%). orgsyn.orgsciencemadness.orgorgsyn.org This makes the Victor Meyer reaction most useful for the synthesis of primary nitroparaffins. orgsyn.orgsciencemadness.orgorgsyn.org

Recent modifications to the classical Victor Meyer reaction have been developed to improve the selectivity and yield of arylnitromethanes, which are prone to forming significant amounts of the nitrite ester side product. scribd.com By adjusting the reaction conditions, it is possible to achieve high purity of the desired nitro compound without extensive purification. scribd.com

The Victor Meyer reaction remains a cornerstone for the synthesis of primary nitroparaffins. redalyc.orgwiley-vch.de An improved procedure involves treating primary alkyl halides with an excess of silver nitrite in an aqueous medium, which can lead to satisfactory to good yields of a variety of primary nitroalkanes in short reaction times. wiley-vch.de The use of an excess of silver nitrite helps to minimize the formation of the corresponding alcohol as a side product. wiley-vch.de

The reaction is compatible with various functional groups, such as carbon-carbon double bonds, esters, imides, and ketones, allowing for the synthesis of functionalized primary nitroalkanes. wiley-vch.de For example, long-chain fatty nitroalkanes have been prepared from the corresponding iodoalkanes and silver nitrite in diethyl ether. wiley-vch.de

Table 1: Yields of Primary Nitroparaffins from the Reaction of Alkyl Halides with Silver Nitrite orgsyn.orgorgsyn.org

| Alkyl Halide | Yield of R-NO₂ (%) |

| n-Butyl Bromide | 73 |

| n-Butyl Iodide | 74 |

| n-Hexyl Bromide | 76 |

| n-Hexyl Iodide | 78 |

| n-Heptyl Bromide | 79 |

| n-Heptyl Iodide | 82 |

| n-Octyl Bromide | 80 |

| n-Octyl Iodide | 83 |

| Isoamyl Bromide | 72 |

| Isoamyl Iodide | 78 |

| Isobutyl Bromide | 18 |

| Isobutyl Iodide | 59 |

| Neopentyl Iodide | 0 |

Silver nitrite is also employed in the synthesis of nitroalkenes. wikipedia.org One notable method involves the nitration of an alkene with nitryl iodide (NO₂I), which is generated in situ from the reaction of silver nitrite and elemental iodine. wikipedia.orgstudfile.net This reaction proceeds via the addition of nitryl iodide across the double bond, followed by base-induced elimination of hydrogen iodide to yield the nitroalkene. studfile.net This method is particularly useful for the synthesis of β-nitrostyrenes bearing various functional groups. studfile.net

Silver nitrite has been utilized in the production of aniline (B41778) compounds. wikipedia.org While direct nitration of aniline with nitric acid can be problematic due to the strong oxidizing conditions and the reactivity of the amino group, methods involving silver salts can offer alternative pathways. For instance, silver nitrate (B79036) has been used to oxidize aniline to polyaniline, with the silver ions being reduced to metallic silver. ekb.egresearchgate.net Although this specific example uses silver nitrate, it highlights the role of silver salts in aniline chemistry. The synthesis of specific aniline derivatives may involve the nitration of a precursor aromatic compound using silver nitrite, followed by reduction of the nitro group to an amino group.

Heterocyclic Synthesis: Benzothiadiazoles

Silver nitrite (AgNO₂) is utilized in the synthesis of 1,2,3-benzothiadiazoles, a class of heterocyclic compounds. wikipedia.org Its role in this context is often as a diazotizing agent. A notable application involves the silver-catalyzed skeletal editing of 2-halogen-substituted benzothiazoles and benzothiazol-2(3H)-ones. This single-step process provides a rapid method for producing variously functionalized benzo wikipedia.orgresearchgate.netmiddlebury.eduthiadiazoles. wikipedia.org The reaction mechanism typically proceeds through the formation of a diazonium salt intermediate from an appropriate precursor, which subsequently undergoes cyclization to form the benzothiadiazole ring.

Oxidative Capabilities in Organic Reactions

Silver nitrite is recognized as a general oxidizing agent in various organic transformations. wikipedia.org The oxidative potential stems from the interplay between the silver(I) ion and the nitrite anion. While silver nitrate is a well-known oxidant, used in reactions like the oxidation of alcohols and alkenes, silver nitrite also demonstrates oxidative properties. coherentmarketinsights.combyjus.com For instance, silver salts, in combination with a persulfate, can facilitate radical reactions, such as the Minisci reaction, by generating radicals through a single-electron-transfer (SET) process. unipv.it This capability allows for the functionalization of a range of organic molecules. unipv.it

Inorganic Coordination Chemistry of Silver Nitrite

The coordination chemistry of silver(I) is extensive, and silver nitrite serves as a valuable precursor in the formation of various coordination complexes. unife.it The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to the silver(I) center through either the nitrogen atom (a nitro complex) or one of the oxygen atoms (a nitrito complex), leading to structural diversity in the resulting compounds. researchgate.net

Formation of Silver(I)-Nitrite Coordination Complexes

Silver(I) ions readily form coordination complexes with a wide array of ligands. The synthesis of these complexes often involves the reaction of a silver salt, such as silver nitrite or silver nitrate, with a suitable ligand. nih.govacs.org The resulting structures can range from simple mononuclear species to complex coordination polymers, influenced by the nature of the ligand and the counter-ion. middlebury.eduacs.org

Complexation with Nitrogen-Donor Ligands (e.g., Nitriles)

Silver nitrite forms coordination complexes with nitrogen-donor ligands, such as nitriles. researchgate.net Organic nitriles, while considered weak σ-donors, can coordinate to the silver(I) center, leading to the formation of compounds with diverse nuclearity and dimensionality. researchgate.netmiddlebury.edu For example, the reaction of silver nitrite with 3-cyanopyridine (B1664610) (3-cpy) can yield a molecular complex, [Ag(3-cpy)₂(NO₂)], and a 2-D coordination polymer, [Ag₃(3-cpy)₂(NO₂)₃]∞. researchgate.net The nitrile groups play an active role in linking multiple silver(I) centers, especially in polynuclear complexes. uniurb.it

Table 1: Examples of Silver(I)-Nitrite Complexes with Nitrile Ligands

| Complex Formula | Ligand | Dimensionality |

|---|---|---|

| [Ag(3-cpy)₂(NO₂)] | 3-cyanopyridine | 0D (Molecular) |

| [Ag₃(3-cpy)₂(NO₂)₃]∞ | 3-cyanopyridine | 2D Polymer |

| [Ag(4-cpy)(NO₂)]∞ | 4-cyanopyridine | 3D Polymer |

This table is based on data from references researchgate.netresearchgate.net.

Structural Elucidation of Silver Nitrite Coordination Compounds

The definitive structures of silver(I)-nitrite coordination compounds are determined primarily through single-crystal X-ray diffraction. researchgate.netacs.org These analyses provide precise details on the coordination environment of the silver(I) ion, including bond lengths and angles. Silver(I) can exhibit various coordination geometries, such as linear, trigonal planar, and tetrahedral, depending on the steric and electronic properties of the ligands. researchgate.netresearchgate.net For instance, in the complex [Ag(3-cpy)₂(NO₂)], the silver ion is coordinated by two nitrogen atoms from the pyridine (B92270) ligands and the nitrite ion. researchgate.net The Ag-N bond lengths in such complexes are typically in the range of 2.2 to 2.4 Å. researchgate.netresearchgate.net In polymeric structures, the nitrite or other ligands can act as bridges between silver centers. core.ac.uk

Table 2: Selected Bond Information for a Silver(I)-Nitrite Complex

| Complex | Bond | Length (Å) |

|---|---|---|

| [Ag₃(3-cpy)₂(NO₂)₃]∞ | Ag1-N1 | 2.255(2) |

| Ag1-N2 | 2.235(5) | |

| Ag1-N3 | 2.3416(19) |

This table is based on data from reference researchgate.net.

Reactions Leading to Other Silver Compounds

Silver nitrite (AgNO₂) serves as a reactant in various chemical transformations that yield other important silver-containing compounds. These reactions primarily involve the displacement of the nitrite group or the decomposition of the molecule, leading to the formation of silver halides, silver nitrate, silver oxide, and elemental silver.

Formation of Silver Halides

One of the most significant reactions of silver nitrite is its use in converting alkyl halides to nitroalkanes, a process which concurrently produces a silver halide. organic-chemistry.orgshaalaa.com This reaction, known as the Victor Meyer reaction, is particularly effective for primary alkyl bromides and iodides. organic-chemistry.org The silver ion assists in the departure of the halide leaving group, facilitating a nucleophilic substitution where the nitrogen atom of the nitrite group attacks the alkyl carbon. quora.com This results in the formation of a nitroalkane and a precipitate of the corresponding silver halide (AgX). shaalaa.comquora.com

The general reaction is as follows:

R-X + AgNO₂ → R-NO₂ + AgX(s) (where X = Cl, Br, I)

This transformation is valuable because it provides a pathway to synthesize nitroalkanes while simultaneously forming an insoluble silver halide salt. organic-chemistry.orgquora.com

Additionally, silver nitrite can undergo precipitation reactions with soluble halide salts in an aqueous solution. In a manner analogous to silver nitrate, when an aqueous solution of silver nitrite is mixed with a solution containing halide ions (e.g., from sodium chloride), the corresponding silver halide precipitates out of the solution due to its low solubility.

AgNO₂(aq) + NaCl(aq) → AgCl(s) + NaNO₂(aq)

Formation of Silver Nitrate, Silver Oxide, and Elemental Silver via Thermal Decomposition

The thermal decomposition of silver nitrite is a complex process that yields multiple silver-containing products, including silver nitrate (AgNO₃), silver oxide (Ag₂O), and elemental silver (Ag). rsc.org Research into the decomposition mechanism has shown that the reaction pathways and products are dependent on conditions such as temperature. rsc.org

Studies have indicated that the decomposition can proceed through an initial, rapid reaction forming silver oxide as an intermediate. rsc.org

2AgNO₂ → Ag₂O + N₂O₃ (NO + NO₂)

This intermediate silver oxide can then be involved in subsequent reactions. For example, silver nitrate can be formed through the reaction of silver nitrite with oxygen, or by the reaction of the newly formed silver oxide with nitrogen dioxide. rsc.org

AgNO₂ + O → AgNO₃ Ag₂O + NO₂ → AgNO₃ + Ag

2AgNO₂ → Ag + AgNO₃ + NO

At higher temperatures, around 440°C, any silver nitrate formed would also decompose to yield elemental silver, oxygen, and nitrogen dioxide. wikipedia.orgbrainly.in

Table 1: Summary of Reactions of Silver Nitrite Leading to Other Silver Compounds

| Reactant(s) | Conditions | Silver-Containing Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Silver Nitrite, Alkyl Halide (R-X) | Aqueous medium | Silver Halide (AgX) | Nucleophilic Substitution (Victor Meyer Reaction) | organic-chemistry.orgquora.com |

| Silver Nitrite, Sodium Chloride (aq) | Aqueous solution | Silver Chloride (AgCl) | Precipitation (Double Displacement) | rsc.orgquora.com |

| Silver Nitrite | Heating | Silver Nitrate (AgNO₃), Silver Oxide (Ag₂O), Elemental Silver (Ag) | Thermal Decomposition | rsc.org |

Advanced Structural and Electronic Characterization of Silver Nitrite

Crystallographic Studies of Silver Nitrite (B80452) and Related Compounds

Crystallographic analysis provides the foundational data for understanding the solid-state structure of silver nitrite. X-ray diffraction studies have been instrumental in determining its atomic arrangement, which can be compared with related compounds like silver nitrate (B79036) (AgNO₃) to highlight structural differences.

The crystal structure of silver nitrite (AgNO₂) has been determined to be orthorhombic, belonging to the space group Imm2. iucr.org This structure was a subject of reinvestigation to clarify the nature of the silver-nitrogen interaction. Initial studies suggested a short Ag-N distance, implying significant covalent character. However, more refined measurements indicated a longer Ag-N bond, suggesting the interaction is primarily ionic. iucr.org In the crystal lattice, each silver ion is coordinated to the nitrogen atom of the nitrite group and several oxygen atoms from neighboring nitrite ions. iucr.org

For comparison, silver nitrate (AgNO₃) also commonly crystallizes in an orthorhombic system but belongs to the Pbca space group. rsc.orgmaterialsproject.org In this structure, the silver atoms are arranged in layers and are linked by nitrate groups in a complex three-dimensional network. rsc.org No single oxygen atom is exclusively associated with a particular silver atom; instead, the oxygens are shared between silver atoms in adjacent layers. rsc.org This arrangement is considered unique among metal nitrates and is attributed to the high polarizing power of the silver ion. rsc.org Silver nitrate also exhibits a high-temperature polymorph with a rhombohedral crystal system (R3m space group). nih.gov

Table 1: Crystallographic Data for Silver Nitrite (AgNO₂) and Silver Nitrate (AgNO₃)

| Property | Silver Nitrite (AgNO₂) | Silver Nitrate (AgNO₃) (Orthorhombic) | Silver Nitrate (AgNO₃) (Rhombohedral, High-Temp) |

|---|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic | Rhombohedral |

| Space Group | Imm2 | Pbca | R3m |

| Lattice Parameters | a = 3.528 Å b = 6.171 Å c = 5.181 Å | a = 6.997 Å b = 7.325 Å c = 10.118 Å | a = 5.196 Å b = 5.196 Å c = 8.49 Å γ = 120° | | Reference | iucr.org | rsc.orgmaterialsproject.org | nih.gov |

The key bond lengths within the silver nitrite structure further elucidate the nature of the interactions. The Ag-N distance has been a point of particular interest in distinguishing between ionic and covalent character.

Table 2: Selected Interatomic Distances (Å) in Silver Nitrite (AgNO₂) Crystal Structure

| Bond/Distance | Length (Å) | Reference |

|---|---|---|

| Ag-N | 2.47 ± 0.08 | iucr.org |

| Ag-O | 2.42 ± 0.07 (x2) | iucr.org |

| Ag-O | 2.73 ± 0.04 (x4) | iucr.org |

| N-O | 1.15 ± 0.07 | iucr.org |

Computational Chemistry Approaches to Silver Nitrite: Electronic Structure and Bonding

Computational chemistry provides powerful tools to complement experimental findings, offering deeper insights into the electronic structure and bonding that govern the properties of silver nitrite.

Density Functional Theory (DFT) has been employed to investigate the structure, stability, and bonding of silver nitrite in the gas phase. Theoretical studies have explored various possible coordination modes between the silver cation (Ag⁺) and the nitrite anion (NO₂⁻). aip.org

These calculations identified three stable minima on the potential energy surface:

A bidentate structure where silver binds to both oxygen atoms (η²–O,O) with C₂ᵥ symmetry.

A monodentate structure where silver binds to one oxygen atom (η¹–O) with Cₛ symmetry.

A monodentate structure where silver binds to the nitrogen atom (η¹–N) with C₂ᵥ symmetry.

Among these, the η²–O,O bidentate coordination was found to be the most stable structure for the AgNO₂ system. aip.org The computed dissociation energy for breaking the Ag-NO₂ bond in this most stable form is 47 kcal/mol, providing a quantitative measure of its stability. aip.org Furthermore, high-level computational studies have also been used to predict thermodynamic properties, such as the gas-phase heat of formation and absolute entropy of AgNO₂, enriching the fundamental understanding of this compound. acs.org

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are directly related to its structure, bond strengths, and symmetry. For silver nitrite, both experimental spectra and theoretical calculations of vibrational frequencies are used for its characterization.

The experimental infrared spectrum of solid silver nitrite shows characteristic absorption bands for the nitrite ion. nist.gov Notably, bands observed around 846 cm⁻¹ and 829 cm⁻¹ have been attributed to a splitting of the ν₂ bending mode of the nitrite anion, which can be influenced by crystal forces and ionic interactions within the lattice. cdnsciencepub.com

Computational studies using DFT have also calculated the vibrational frequencies for the different stable isomers of AgNO₂. aip.org These theoretical frequencies are crucial for assigning the experimentally observed spectral bands to specific vibrational motions (e.g., N-O stretching, O-N-O bending) within a particular coordination structure. The comparison between calculated and observed frequencies helps to confirm the most likely structure of the compound in a given state. For example, the calculated frequencies for the most stable η²–O,O isomer can be correlated with the experimental IR and Raman spectra to validate its presence.

Analytical Applications of Silver Nitrite As a Reagent

Qualitative and Quantitative Chemical Analysis using Silver Nitrite (B80452)

Silver nitrite is employed as a reagent in both qualitative and quantitative analyses, primarily for the identification and quantification of specific anions. chemimpex.com Its application in these classical analytical methods often relies on the formation of precipitates or the initiation of characteristic reactions.

In qualitative analysis, silver nitrite can be used to detect the presence of certain ions in a sample. For instance, it serves as a reagent for the detection of halides. chemimpex.com While silver nitrate (B79036) is more commonly used for halide precipitation, silver nitrite can also be used in specific analytical schemes. The reaction of silver nitrite with a solution containing chloride ions, for example, would lead to the precipitation of silver chloride, a white solid, indicating the presence of chloride.

For quantitative analysis, silver nitrite's role is often as an intermediate or a source of silver ions for titrimetric and gravimetric methods. nanorh.com It can be used in the preparation of other silver compounds or in reactions where the nitrite ion's properties are specifically required. nanorh.com

Integration in Advanced Analytical Methodologies

Beyond classical wet chemistry, the components of silver nitrite—silver ions and nitrite ions—are central to several advanced analytical methodologies, particularly in the field of electrochemical sensing. While the compound silver nitrite itself is not always the direct reagent, the development of sensors for detecting nitrite ions often involves the use of silver in novel forms, such as nanoparticles. mdpi.comacs.orgrsc.org

Electrochemical sensors for nitrite detection are a significant area of research due to the importance of monitoring nitrite levels in environmental and biological samples. These sensors often utilize electrodes modified with nanomaterials to enhance sensitivity and selectivity. mdpi.com Silver nanoparticles (AgNPs) have proven to be effective electrocatalysts for the oxidation of nitrite, making them a key component in the fabrication of these advanced sensors. acs.orgrsc.org

Researchers have developed various platforms for sensitive nitrite determination:

Metal-Organic Frameworks (MOFs): One approach involves confining silver nanoparticles within the pores of a porphyrinic metal-organic framework. acs.org This composite material serves as a highly effective electrochemical sensor for nitrite, demonstrating significantly better performance than the pristine MOF without the silver nanoparticles. acs.org

Copolymer Nanocomposites: Another method involves synthesizing silver nanoparticles incorporated into a copolymer matrix, such as P(MMA-co-AMPS). rsc.orgrsc.org An electrode modified with this nanocomposite acts as a sensitive electrochemical sensing platform for the electrocatalytic oxidation of nitrite. rsc.orgrsc.org This type of sensor exhibits a wide linear range and a low detection limit. rsc.orgrsc.org

Paper-Based Electrochemical Strips: Efforts to create portable and cost-effective analytical devices have led to the development of paper-based electrochemical strips for nitrite detection. acs.org These devices can provide sensitive and selective determination of nitrite in complex biological fluids, and their development often builds upon research involving various nanomaterials, including silver nanoparticles. acs.org

These advanced methodologies highlight a shift from using silver nitrite as a simple bulk reagent to employing its constituent elements in highly engineered systems for precise and sensitive analytical measurements.

Compound Index

Based on a thorough review of available scientific literature, there is limited to no specific information on the use of the chemical compound **silver nitrite (AgNO₂) ** in the particular materials science applications outlined in your request. The vast majority of research in these areas focuses on the use of silver nitrate (AgNO₃) as the primary silver precursor.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables focusing solely on silver nitrite for the following topics:

Materials Science Applications of Silver Nitrite

Development of Photoactive Materials from Silver Nitrite (B80452) Precursors

Research overwhelmingly documents silver nitrate (B79036) as the standard precursor for synthesizing silver nanoparticles and other silver-based materials for catalytic and photoactive applications due to its high solubility and reactivity. rsc.orgwikipedia.orgmdpi.com While silver nitrite is used in some specific chemical syntheses, such as the Victor Meyer reaction for creating nitro compounds, its application as a precursor for advanced materials in the manner requested is not described in the available literature. wikipedia.org

To provide an accurate and factual response, we cannot substitute information about silver nitrate, as this would violate the specific constraints of your request. Should you be interested in the materials science applications of silver nitrate, a wealth of information is available.

Environmental Chemistry and Geochemical Transformations of Silver Nitrite

Environmental Degradation and Transformation Pathways of Silver Nitrite (B80452)

Once introduced into an aqueous environment, silver nitrite is expected to dissociate into silver ions (Ag⁺) and nitrite ions (NO₂⁻). The subsequent degradation and transformation pathways are distinct for each ion.

The silver ion (Ag⁺) is highly reactive and its environmental fate is dominated by complexation and precipitation reactions. In wastewater treatment systems and anaerobic environments, Ag⁺ is rapidly transformed into the highly insoluble and less bioavailable silver sulfide (B99878) (Ag₂S). canada.caacs.org This transformation is a critical pathway, as it significantly reduces the mobility and toxicity of the silver. Studies on silver nanoparticles and silver nitrate (B79036) have shown that upon entering wastewater treatment facilities, the majority of silver is converted to Ag₂S and becomes incorporated into sludge. acs.org

The nitrite ion (NO₂⁻) is a key intermediate in the biogeochemical nitrogen cycle. mdpi.com It is primarily transformed by microbial processes. In aerobic environments, nitrite-oxidizing bacteria, such as those from the genus Nitrobacter, will oxidize nitrite to nitrate (NO₃⁻) in a process called nitrification. mdpi.comnih.gov Conversely, under anaerobic conditions, denitrifying bacteria can reduce nitrite to nitrogen gas (N₂) or nitrous oxide (N₂O), which are then released into the atmosphere. nih.govnih.gov The concern with nitrite and its oxidized form, nitrate, in the environment is their potential to contaminate groundwater due to their high mobility. scbt.com

Microbial activity can also directly influence the silver component. Certain bacteria have been shown to be capable of reducing soluble silver ions from salts like silver nitrate to form metallic silver nanoparticles (AgNPs). ijcmas.comsaspublishers.com This bioreduction represents another transformation pathway that alters the speciation and potential impact of silver in the environment.

Photodegradation can also play a role in the transformation of silver compounds. Many silver salts are known to be photosensitive, and upon exposure to light, Ag⁺ can be reduced to elemental silver (Ag⁰). who.int Furthermore, silver nanoparticles, which can be a product of silver salt transformation, can act as photocatalysts, promoting the degradation of organic contaminants under visible or UV light. bohrium.comresearchgate.netuliege.be

Table 1: Summary of Environmental Transformation Pathways for Silver Nitrite Components

| Component | Transformation Pathway | Description | Governing Conditions | Primary Product(s) | Reference |

|---|---|---|---|---|---|

| Silver Ion (Ag⁺) | Precipitation/Complexation with Sulfide | Reaction with sulfide ions (S²⁻) to form a highly insoluble precipitate. | Anaerobic conditions, presence of sulfur compounds (e.g., wastewater, sediments). | Silver Sulfide (Ag₂S) | canada.caacs.org |

| Silver Ion (Ag⁺) | Precipitation with Chloride | Reaction with chloride ions (Cl⁻) to form insoluble silver chloride. | Chloride-rich waters (e.g., estuarine and marine environments). | Silver Chloride (AgCl) | canada.cainchem.org |

| Silver Ion (Ag⁺) | Microbial Reduction | Reduction of Ag⁺ to elemental silver by microorganisms. | Presence of specific bacterial species (e.g., Bacillus sp.). | Silver Nanoparticles (AgNPs) / Elemental Silver (Ag⁰) | ijcmas.comsaspublishers.com |

| Nitrite Ion (NO₂⁻) | Microbial Nitrification | Oxidation of nitrite to nitrate by nitrifying bacteria. | Aerobic conditions, presence of nitrite-oxidizing bacteria. | Nitrate (NO₃⁻) | mdpi.comnih.gov |

| Nitrite Ion (NO₂⁻) | Microbial Denitrification | Reduction of nitrite to gaseous nitrogen compounds by denitrifying bacteria. | Anaerobic conditions, presence of denitrifying bacteria. | Nitrogen Gas (N₂), Nitrous Oxide (N₂O) | nih.govnih.gov |

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the recommended methods for synthesizing silver nitrite with high purity for experimental use? A: Silver nitrite is typically synthesized via the reaction of silver nitrate with sodium nitrite in aqueous solution under controlled stoichiometric conditions. Key steps include rigorous exclusion of light to prevent decomposition, filtration to isolate the precipitate, and drying under vacuum. Purity verification requires elemental analysis (e.g., ICP-MS), X-ray diffraction (XRD) for crystallinity, and UV-Vis spectroscopy to confirm absence of nitrate impurities . Methodological Note: Ensure stoichiometric precision and replicate synthesis under inert atmospheres to minimize oxidative side reactions.

Analytical Techniques Q: What spectroscopic techniques are most effective for characterizing silver nitrite in solid-state and solution phases? A: Solid-state characterization prioritizes XRD for crystal structure determination and FT-IR to identify nitrite vibrational modes (e.g., asymmetric stretching at ~1380 cm⁻¹). In solution, UV-Vis spectroscopy monitors nitrite ion stability (absorption peaks at 210–230 nm), while cyclic voltammetry can assess redox behavior. For quantification, ion chromatography or Griess reagent-based assays are recommended . Methodological Note: Calibrate instruments with certified reference materials and validate results against independent methods (e.g., gravimetric analysis).

Safety and Stability Q: What precautions are critical when handling silver nitrite in laboratory settings? A: Silver nitrite is a strong oxidizer and photosensitive compound. Key precautions include:

- Using explosion-proof refrigeration for storage.

- Conducting reactions in fume hoods with personal protective equipment (PPE: nitrile gloves, goggles).

- Avoiding contact with reducing agents (e.g., alcohols, amines) to prevent explosive reactions . Methodological Note: Regularly test stored samples for decomposition using XRD and track exposure limits via OSHA guidelines.

Advanced Research Questions

Experimental Design for Reactivity Studies Q: How can researchers design experiments to systematically evaluate the catalytic activity of silver nitrite in C–N bond-forming reactions? A: Use a factorial design to test variables:

- Independent variables: Substrate molar ratios, solvent polarity, temperature.

- Dependent variables: Reaction yield (HPLC), byproduct formation (GC-MS).

- Controls: Blank reactions without catalyst, comparison with alternative nitrite sources (e.g., NaNO₂). Include kinetic studies (e.g., time-resolved UV-Vis) to map reaction pathways . Methodological Note: Pre-screen conditions using high-throughput robotic platforms to optimize resource allocation.

Data Contradiction Analysis Q: How should researchers address discrepancies in reported thermodynamic stability values of silver nitrite across different studies? A: Contradictions often arise from variations in experimental conditions (e.g., humidity, light exposure). Resolve by:

- Replicating studies under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Cross-validating with calorimetry (ΔH measurements) and computational models (DFT calculations).

- Performing meta-analyses of published data to identify outliers or methodological biases . Methodological Note: Apply statistical tools like Grubbs’ test to detect outliers and report confidence intervals for stability data.

Mechanistic Investigations Q: What advanced techniques can elucidate the role of silver nitrite in mediating electron-transfer processes? A: Combine in-situ spectroscopic methods:

- EPR spectroscopy to detect radical intermediates.

- X-ray absorption spectroscopy (XAS) to track silver oxidation states.

- Operando Raman spectroscopy to monitor nitrite ligand dynamics during reaction. Pair with kinetic isotope effects (KIEs) to distinguish between concerted and stepwise mechanisms . Methodological Note: Use deuterated solvents to isolate solvent effects and validate mechanistic hypotheses via isotopic labeling.

Methodological Framework

- Data Transparency: Adhere to EPA IRIS guidelines for reporting raw data, including negative results and instrument calibration logs .

- Reproducibility: Document experimental protocols in supplementary materials with step-by-step video demonstrations if possible .

- Critical Evaluation: Apply NIST criteria to assess data credibility: check for peer review, funding source biases, and methodological limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.